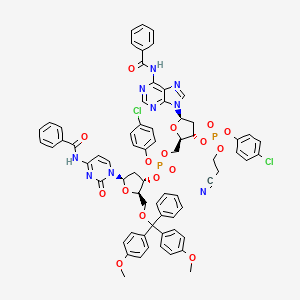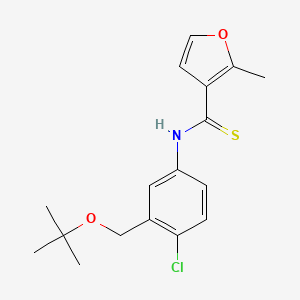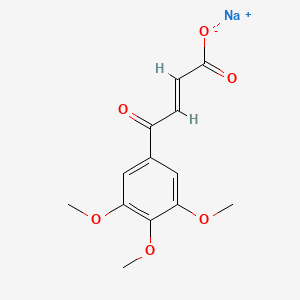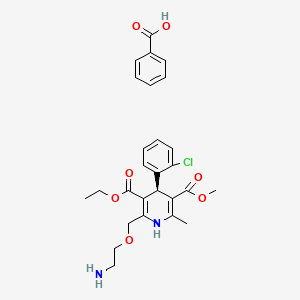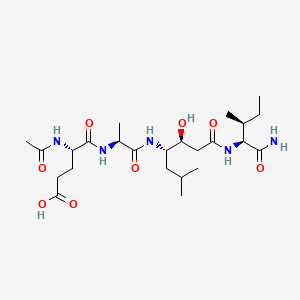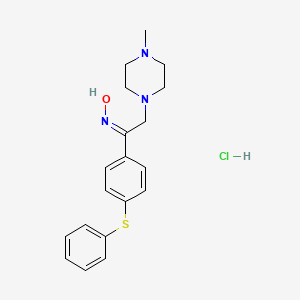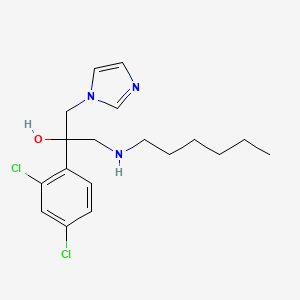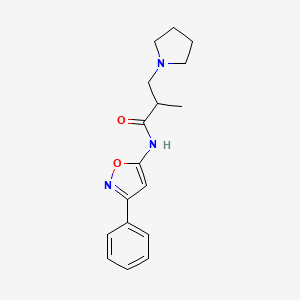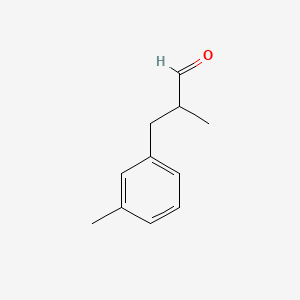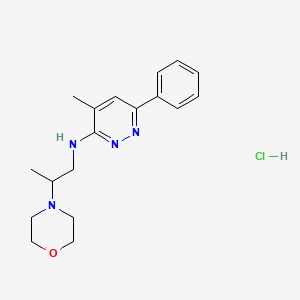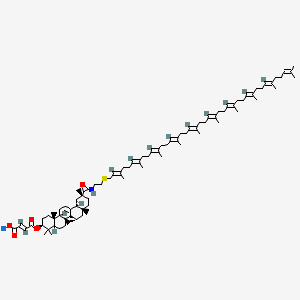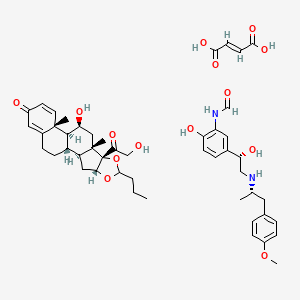
Foradil-Combi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Foradil-Combi is a combination medication primarily used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: formoterol fumarate, a long-acting beta2-adrenergic agonist, and budesonide, an inhaled corticosteroid. This combination helps in both bronchodilation and reducing inflammation in the airways, making it easier for patients to breathe.
Synthetic Routes and Reaction Conditions:
Formoterol Fumarate: The synthesis of formoterol fumarate involves multiple steps, starting from the reaction of 4-methoxyphenylacetonitrile with methylamine to form 4-methoxyphenylacetone. This intermediate is then reacted with 2-chloro-1-(4-methoxyphenyl)ethanone to form the key intermediate, which undergoes further reactions to yield formoterol.
Budesonide: The synthesis of budesonide involves the reaction of 16α,17α-epoxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione with butyraldehyde in the presence of a catalyst to form the desired corticosteroid.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of both active ingredients, followed by their formulation into a dry powder for inhalation. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product.
Types of Reactions:
Oxidation: Formoterol fumarate can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Budesonide can undergo reduction reactions, especially at the carbonyl groups.
Substitution: Both formoterol fumarate and budesonide can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of formoterol fumarate can yield quinone derivatives, while reduction of budesonide can yield alcohol derivatives.
科学的研究の応用
Foradil-Combi has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology:
Asthma and COPD Treatment: It is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions.
Pharmacokinetics and Pharmacodynamics: Research studies focus on understanding the absorption, distribution, metabolism, and excretion of the compound.
Mechanistic Studies: Investigations into the molecular mechanisms of action help in understanding how the combination of formoterol and budesonide works at the cellular level.
Drug Development: this compound serves as a reference compound in the development of new inhalation therapies for respiratory diseases.
作用機序
Foradil-Combi exerts its effects through the following mechanisms:
Formoterol Fumarate: Acts as a long-acting beta2-adrenergic agonist, binding to beta2 receptors in the bronchial smooth muscle, leading to bronchodilation and improved airflow.
Budesonide: Acts as an anti-inflammatory agent by binding to glucocorticoid receptors, reducing the production of inflammatory mediators and decreasing airway inflammation.
類似化合物との比較
Foradil-Combi is unique due to its combination of a long-acting beta2-adrenergic agonist and an inhaled corticosteroid. Similar compounds include:
Symbicort: Contains formoterol fumarate and budesonide, similar to this compound.
Advair: Contains salmeterol (another long-acting beta2-adrenergic agonist) and fluticasone propionate (another inhaled corticosteroid).
Breo Ellipta: Contains vilanterol (a long-acting beta2-adrenergic agonist) and fluticasone furoate (an inhaled corticosteroid).
This compound stands out due to its specific formulation and the synergistic effects of its active ingredients, providing effective management of asthma and COPD.
特性
CAS番号 |
150693-38-2 |
|---|---|
分子式 |
C48H62N2O14 |
分子量 |
891.0 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C25H34O6.C19H24N2O4.C4H4O4/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26;1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3;3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t16-,17-,18-,20+,21?,22+,23-,24-,25+;13-,19+;/m00./s1 |
InChIキー |
AKYNJTFOHFQPEM-JRLZQBLDSA-N |
異性体SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)


